N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide
Overview
Description
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonyl group, a pyridine ring, and a glycinamide moiety, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the use of Friedel-Crafts acylation followed by nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl~3~) and solvents like dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reduction reactions can be carried out using hydrogen gas (H~2~) in the presence of palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2/Pd-C, lithium aluminum hydride (LiAlH~4~).
Substitution: NaOCH3, NaH, DCM as solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyridine ring may also participate in binding to receptors or other biomolecules, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
Uniqueness
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide is unique due to its combination of a sulfonyl group, pyridine ring, and glycinamide moiety. This structure provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(pyridin-2-ylmethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c1-20(11-16(21)19-10-12-5-3-4-8-18-12)25(22,23)13-6-7-15(24-2)14(17)9-13/h3-9H,10-11H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYBISGNQQXNAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CC=N1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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